
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including condensation and substitution. For example, paper describes the synthesis of a compound through the reaction of 2-(4-hydroxyphenyl)acetic acid with thionyl chloride, followed by condensation with pyrrolidine and further reactions with acetone, chloroform, and NaOH. Similarly, paper and detail the synthesis of a compound from l-tartaric acid, which undergoes substitution and recyclization reactions. These methods could potentially be adapted for the synthesis of "2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to "this compound" can be complex, as indicated by paper , which discusses the X-ray diffraction (XRD) analysis of a hydrochloride salt of a dihydroimidazo[1,2-a]pyridine derivative. The structural analysis of such compounds is crucial for understanding their chemical behavior and potential applications.
Chemical Reactions Analysis
The chemical reactions involving pyridinyl groups and carboxylic acids can be diverse. For instance, paper shows that 2-(pyridin-2-yl)ethanol can act as a protecting group for methacrylic acid, which can be removed chemically or thermally after polymerization. This indicates that pyridinyl-based compounds can participate in a variety of chemical transformations, which may include esterification, polymerization, and cleavage under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "this compound" are influenced by their molecular structure. The stability of these compounds under different conditions, such as acidic or alkaline environments, as well as their thermal stability, are important characteristics. Paper suggests that the 2-(pyridin-2-yl)ethyl protecting group is stable under acidic conditions and resists catalytic hydrogenolysis, which could be relevant for the stability of "this compound".
科学的研究の応用
Synthesis of Medicinal Compounds
2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride is involved in the synthesis of various medicinal compounds. A prime example is the synthesis of (S)-clopidogrel, a potent thienopyridine-class antithrombotic and antiplatelet drug marketed under the names Plavix and Iscover. The significant demand for (S)-clopidogrel has spurred the development of various synthetic methodologies, highlighting the role of this compound in the pharmaceutical industry. The review by Saeed et al. (2017) thoroughly discusses the synthetic methodologies for (S)-clopidogrel, offering insights into the advantages and limitations of each method, which is crucial for further developments in this field (Saeed et al., 2017).
Chemistry of Pyridine Compounds
The chemistry and properties of pyridine compounds, which include this compound, are another area of extensive research. Boča et al. (2011) provide a comprehensive review of the chemistry of compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, including their different protonated/deprotonated forms and complex compounds. This review underscores the importance of understanding the variable chemistry of pyridine compounds for their potential applications in various fields, including pharmaceuticals and materials science (Boča et al., 2011).
Biopolymer Modification
The chemical modification of biopolymers represents another important application of this compound. Petzold-Welcke et al. (2014) describe the modification of xylan, a hemicellulose, into biopolymer ethers and esters with specific properties. This process involves various chemical reactions, potentially including those with pyridine compounds. These modified biopolymers have applications in drug delivery and as paper strength additives, showcasing the versatility of chemical modifications in creating materials with tailored properties (Petzold-Welcke et al., 2014).
Inhibitors in Drug Metabolism
The role of this compound extends to the field of drug metabolism, where it may be used as an inhibitor for cytochrome P450 isoforms. Khojasteh et al. (2011) discuss the selectivity and potency of chemical inhibitors, including pyridine derivatives, in the metabolism of drugs. The precise modulation of drug metabolism is crucial for preventing drug-drug interactions and ensuring the safety and efficacy of pharmaceuticals (Khojasteh et al., 2011).
Safety and Hazards
将来の方向性
The future directions for the use of “2-Methyl-3-(pyridin-3-yl)prop-2-enoic acid hydrochloride” would depend on the specific field of study or application. As it is used for research purposes , it could potentially be used in the development of new synthetic methods, materials, or bioactive compounds.
特性
IUPAC Name |
(E)-2-methyl-3-pyridin-3-ylprop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNGUUQQCFHXSY-GZOLSCHFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CN=CC=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CN=CC=C1)/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)
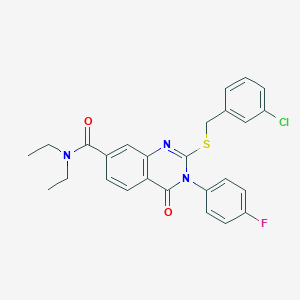

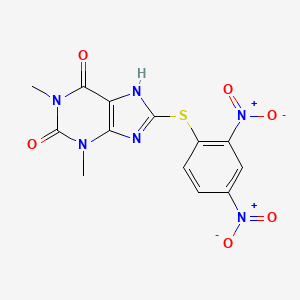
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3013586.png)
![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)
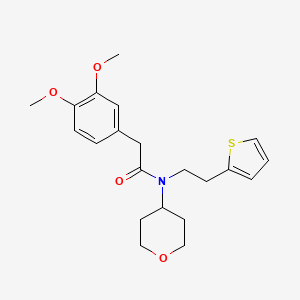
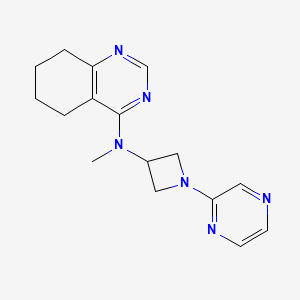
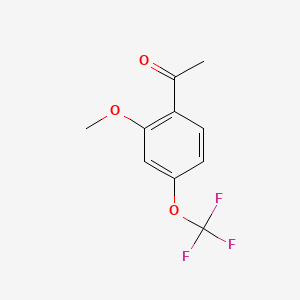
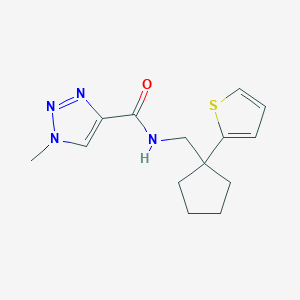
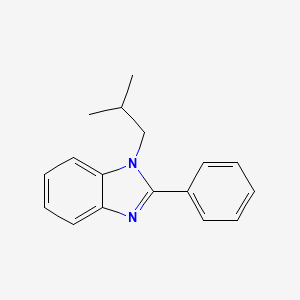

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)